molecular formula C21H26N6O3 B11444307 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B11444307
M. Wt: 410.5 g/mol
InChI Key: MEASFCLYKMCDNP-UHFFFAOYSA-N
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Description

N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are widely studied for their potential therapeutic applications, including antileishmanial and antimalarial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE typically involves multiple steps. One common method includes the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR spectroscopy, is crucial for monitoring the reaction progress and verifying the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. For example, its antileishmanial activity is attributed to its ability to inhibit the enzyme LmPTR1, which is essential for the survival of the Leishmania parasite . The compound’s binding to the active site of the enzyme disrupts its function, leading to the death of the parasite.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3,5-DIMETHYL-1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE stands out due to its unique combination of pharmacological properties and its potential for use in various scientific and industrial applications. Its ability to inhibit specific enzymes and its diverse reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C21H26N6O3

Molecular Weight

410.5 g/mol

IUPAC Name

N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-4-(5-methyl-3-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C21H26N6O3/c1-14-7-9-18(10-8-14)13-26-17(4)21(16(3)23-26)22-20(28)6-5-11-25-15(2)12-19(24-25)27(29)30/h7-10,12H,5-6,11,13H2,1-4H3,(H,22,28)

InChI Key

MEASFCLYKMCDNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)CCCN3C(=CC(=N3)[N+](=O)[O-])C)C

Origin of Product

United States

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